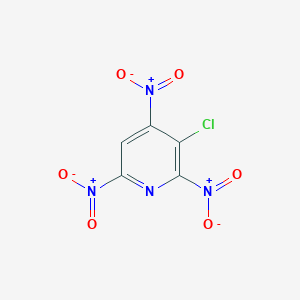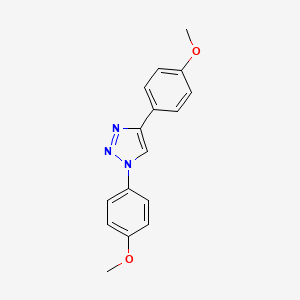
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 1 and 4 positions of the triazole ring. The 1,2,3-triazole moiety is known for its stability, aromaticity, and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry, materials science, and other fields .
Vorbereitungsmethoden
The synthesis of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or an organic solvent .
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. In this approach, the reactants are continuously fed into a reactor containing the copper catalyst, and the product is continuously collected, allowing for efficient large-scale production .
Analyse Chemischer Reaktionen
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole, 1,4-bis(4-chlorophenyl)-: Similar structure but with chloro groups instead of methoxy groups, leading to different chemical properties and biological activities.
1H-1,2,3-Triazole, 1,4-bis(4-methylphenyl)-:
1H-1,2,3-Triazole, 1,4-bis(4-nitrophenyl)-: Features nitro groups, which can significantly alter its electronic properties and interactions with biological targets.
The uniqueness of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
876012-84-9 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1,4-bis(4-methoxyphenyl)triazole |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-7-3-12(4-8-14)16-11-19(18-17-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChI-Schlüssel |
ADOOFUVEQCCEJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
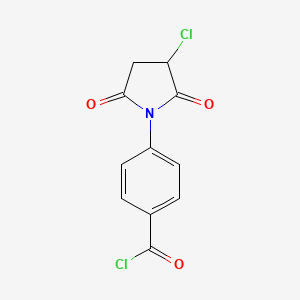

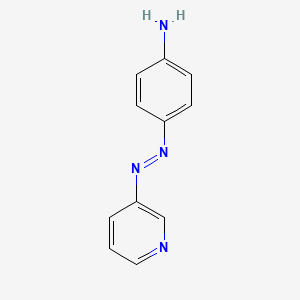
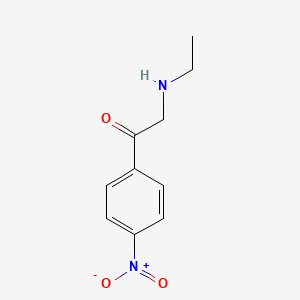


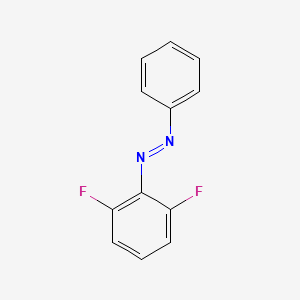
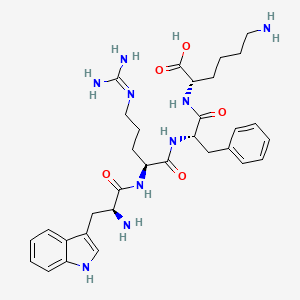

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
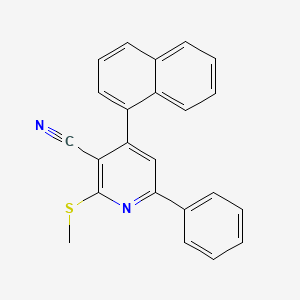
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
